

Technical Guide: Spectroscopic and Biological Data of Clove 3 (Isobiflorin)

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Compound of Interest

Compound Name: Clove 3

Cat. No.: B600507

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the natural compound **Clove 3**, chemically identified as Isobiflorin (5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one). Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented in tabular format for clarity and ease of comparison. This guide includes detailed experimental protocols for the isolation and characterization of Isobiflorin. Furthermore, it visualizes the compound's known biological activities—specifically its anti-inflammatory effects through the STAT1 signaling pathway and its competitive inhibition of Dengue Virus NS2B-NS3 protease—using logical workflow and pathway diagrams.

Introduction

Clove 3, also known as Isobiflorin, is a chromone C-glucoside isolated from the flower buds of *Syzygium aromaticum* (L.) Merr. & L.M.Perry (Myrtaceae).[1] It is an isomer of Biflorin. Recent studies have highlighted its potential as a bioactive compound, demonstrating both anti-inflammatory and antiviral properties. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and further investigation of this compound in drug discovery and development pipelines. This guide serves as a central repository for the NMR and MS data of Isobiflorin, alongside the methodologies for their acquisition and an illustration of its biological mechanisms of action.

Spectroscopic Data

The structural elucidation of Isobiflorin was accomplished through extensive spectroscopic analysis. The following sections provide the detailed ^1H NMR, ^{13}C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR spectra were recorded in Methanol- d_4 (CD_3OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for Isobiflorin (**Clove 3**) in CD_3OD

Position	δ (ppm)	Multiplicity	J (Hz)
2- CH_3	2.37	s	
3	6.13	s	
6	6.30	s	
1'	4.71	d	9.9
2'	4.14	t	9.9
3'	3.48	t	9.9
4'	3.41	t	9.9
5'	3.46	m	
6'a	3.86	dd	11.7, 2.1
6'b	3.71	dd	11.7, 5.4

Table 2: ^{13}C NMR Spectroscopic Data for Isobiflorin (**Clove 3**) in CD_3OD

Position	δ (ppm)	Type
2	166.5	C
3	111.4	CH
4	184.0	C
4a	104.9	C
5	163.0	C
6	95.8	CH
7	165.2	C
8	109.1	C
8a	158.8	C
1'	75.2	CH
2'	72.0	CH
3'	80.2	CH
4'	71.4	CH
5'	82.9	CH
6'	62.9	CH ₂
2-CH ₃	20.4	CH ₃

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was used to determine the exact mass and molecular formula of Isobiflorin.

Table 3: HR-ESI-MS Data for Isobiflorin (Clove 3)

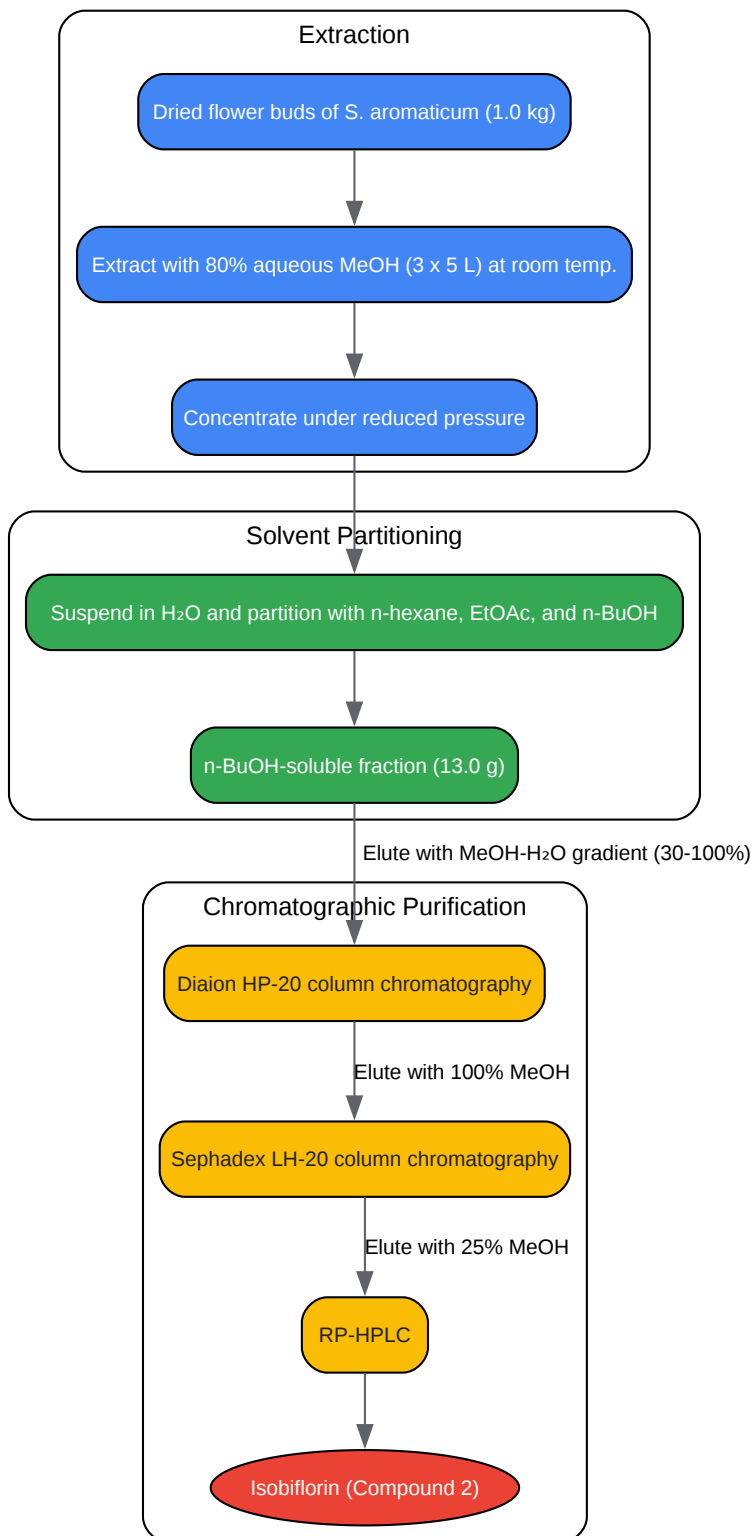
Ion	Calculated m/z	Found m/z	Molecular Formula
[M-H] ⁻	353.0878	353.0873	C ₁₆ H ₁₇ O ₉

Experimental Protocols

Isolation of Isobiflorin

The following protocol describes the extraction and isolation of Isobiflorin from the flower buds of *Syzygium aromaticum*.

Workflow for Isobiflorin Isolation

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Workflow for the isolation of Isobiflorin.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. Chemical shifts were referenced to the residual solvent peaks (CD_3OD : δH 3.31, δC 49.0). 2D NMR experiments (COSY, HSQC, and HMBC) were used for the complete assignment of proton and carbon signals.
- **Mass Spectrometry:** High-resolution mass spectra were obtained using an Agilent 6530 Accurate-Mass Q-TOF LC/MS system with an electrospray ionization (ESI) source in negative ion mode.

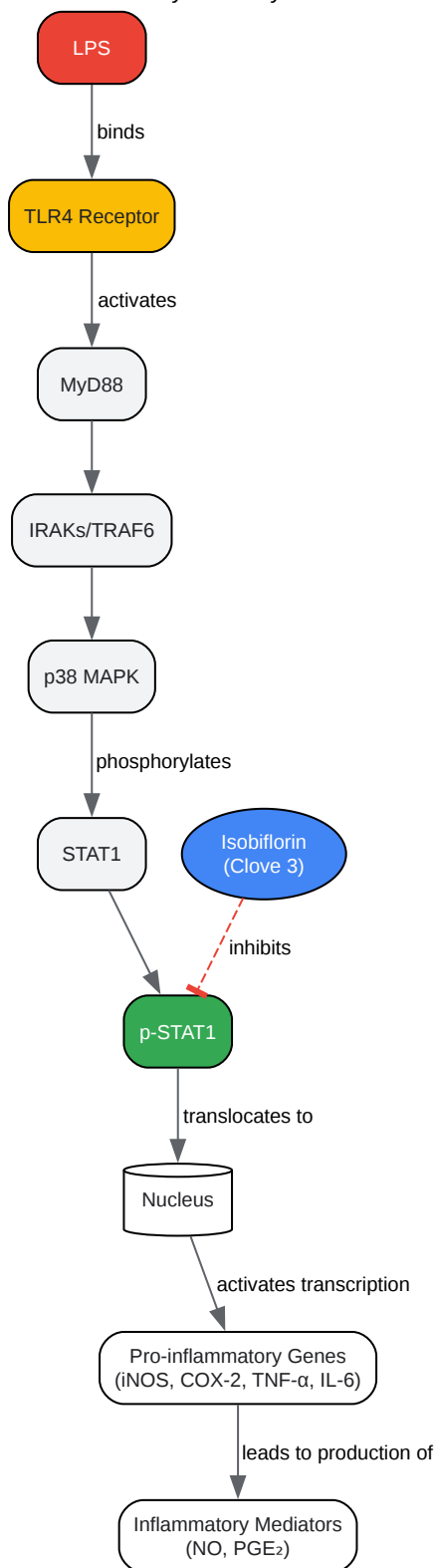
Biological Activity and Mechanisms of Action

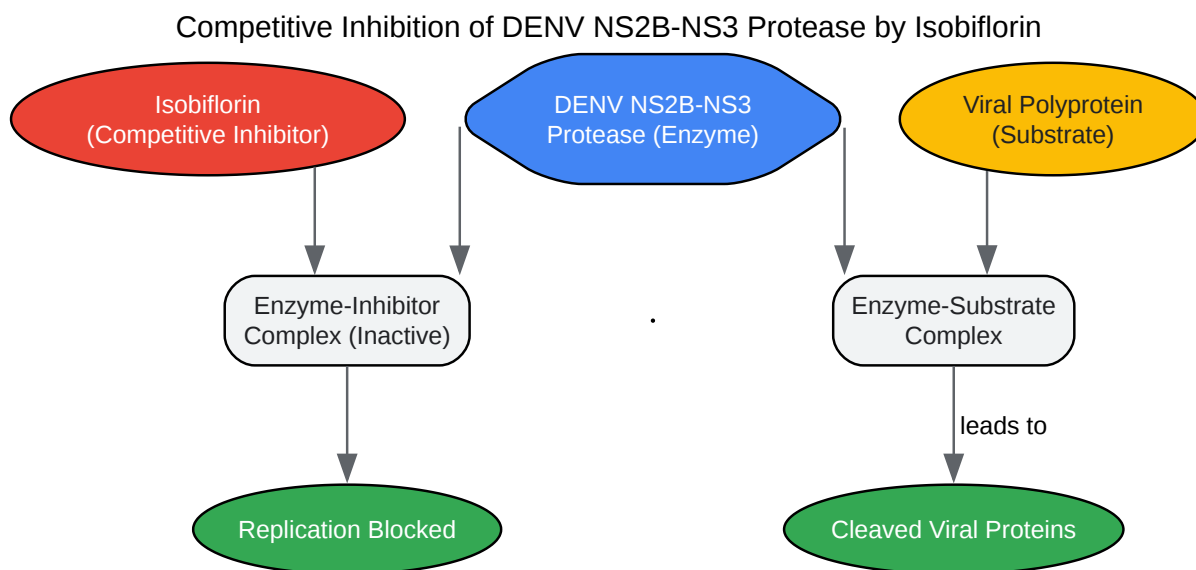
Isobiflorin has been shown to exhibit significant anti-inflammatory and antiviral activities. The following sections and diagrams illustrate the underlying mechanisms.

Anti-Inflammatory Activity

Isobiflorin demonstrates anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. While its isomer, Biflorin, has been shown to act via the inactivation of STAT1, Isobiflorin shares a similar, though less potent, mechanism of reducing pro-inflammatory gene expression.

LPS-Induced Inflammatory Pathway and Isobiflorin Inhibition





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References

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